
IL-1R Antagonist
描述
Interleukin-1 receptor antagonist (Il-1R Antagonist) is a naturally occurring inhibitor of the proinflammatory cytokines interleukin-1 alpha and interleukin-1 beta. It competes with these cytokines for binding to the interleukin-1 receptor, thereby preventing their proinflammatory effects. This compound plays a crucial role in regulating immune responses and has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases .
准备方法
合成路线和反应条件
白介素-1 受体拮抗剂的制备涉及重组 DNA 技术。编码拮抗剂的基因被插入到合适的表达载体中,然后被引入宿主细胞中,例如大肠杆菌或中国仓鼠卵巢细胞。 宿主细胞在特定条件下培养以生产蛋白质,然后使用亲和色谱等技术对其进行纯化 .
工业生产方法
白介素-1 受体拮抗剂的工业生产遵循类似的方法,但规模更大。 该过程涉及优化表达系统、扩大发酵过程以及采用先进的纯化方法来确保最终产品的产量高和纯度高 .
化学反应分析
反应类型
白介素-1 受体拮抗剂主要进行蛋白质-蛋白质相互作用,而不是像氧化或还原这样的传统化学反应。 它与白介素-1 受体结合,阻止白介素-1α 和白介素-1β 的结合 .
常用试剂和条件
白介素-1 受体拮抗剂的生产涉及使用试剂,例如用于培养宿主细胞的培养基、用于蛋白质提取的缓冲液和用于纯化的亲和树脂 .
形成的主要产品
科学研究应用
Autoimmune Diseases
Anakinra is primarily used to treat autoimmune conditions such as rheumatoid arthritis (RA) and systemic juvenile idiopathic arthritis (sJIA). Its efficacy in reducing disease activity and improving quality of life has been well-documented.
Table 1: Efficacy of Anakinra in Autoimmune Diseases
Disease | Outcome | Study Reference |
---|---|---|
Rheumatoid Arthritis | Significant reduction in ACR score | |
Systemic Juvenile Idiopathic Arthritis | Improved joint function and reduced fever | |
Gout | Rapid pain relief during flares |
Autoinflammatory Syndromes
Anakinra has shown rapid and sustained improvement in patients with autoinflammatory syndromes, including cryopyrin-associated periodic syndromes (CAPS). The treatment leads to decreased inflammation and prevention of complications such as organ damage.
Case Study: CAPS Treatment
A patient diagnosed with CAPS received anakinra therapy, resulting in significant symptom alleviation within days. Long-term follow-up indicated sustained remission without major adverse effects .
Postoperative Inflammation
In renal transplantation, anakinra has been evaluated for its role in managing inflammation. A study involving three patients demonstrated that perioperative administration of anakinra was safe and well-tolerated, with no significant complications observed .
Table 2: Outcomes of Anakinra in Renal Transplantation
Patient ID | Preoperative Condition | Postoperative Outcome |
---|---|---|
1 | AOSD | Improved kidney function |
2 | CAPS | No signs of rejection |
3 | Gout | Minor infections only |
Chimeric IL-1Ra Development
Recent advancements have led to the development of a chimeric form of IL-1Ra that becomes activated specifically at sites of inflammation. This localized action aims to reduce systemic side effects while maintaining therapeutic efficacy .
Broader Implications
Anakinra's potential extends beyond traditional inflammatory diseases. Research indicates its utility in treating conditions previously not associated with inflammation, such as type 2 diabetes and heart failure. Ongoing clinical trials are exploring these new indications, highlighting the versatility of IL-1 blockade .
Table 3: Emerging Applications of Anakinra
Condition | Current Research Status |
---|---|
Type 2 Diabetes | Clinical trials underway |
Heart Failure | Investigative studies ongoing |
Myocardial Infarction Risk | CANTOS trial evaluating outcomes |
作用机制
白介素-1 受体拮抗剂通过竞争性地结合白介素-1 受体发挥作用,从而阻断白介素-1α 和白介素-1β 的结合。这阻止了导致炎症的下游信号通路激活。 拮抗剂特异性地靶向白介素-1 受体类型 1,它在各种免疫和非免疫细胞上表达 .
相似化合物的比较
类似化合物
独特性
白介素-1 受体拮抗剂的独特之处在于它能够通过竞争同一个受体来抑制白介素-1α 和白介素-1β。 这种广泛的抑制效应使其成为治疗各种炎症和自身免疫性疾病的宝贵治疗剂 .
生物活性
The interleukin-1 receptor antagonist (IL-1Ra) is a critical component in the regulation of inflammatory responses, particularly in autoimmune and autoinflammatory diseases. This article explores the biological activity of IL-1Ra, its mechanisms of action, clinical implications, and relevant research findings.
Overview of IL-1Ra
IL-1Ra is a naturally occurring protein that inhibits the biological activity of interleukin-1 (IL-1), a potent pro-inflammatory cytokine. It binds to the IL-1 receptor without triggering intracellular signaling, effectively blocking IL-1α and IL-1β from exerting their inflammatory effects . There are several isoforms of IL-1Ra, including:
- Secreted IL-1Ra (sIL-1Ra) : A 17-kDa form produced by various immune cells.
- Intracellular IL-1Ra (icIL-1Ra) : An 18-kDa form found in cytoplasm, primarily in keratinocytes and monocytes.
- Additional isoforms : Recent studies have identified a 16-kDa intracellular isoform present in neutrophils and hepatic cells .
IL-1Ra exerts its effects by competing with IL-1 for binding to the IL-1 receptor (IL-1R), thereby preventing downstream signaling that leads to inflammation. This mechanism is particularly significant in conditions characterized by excessive IL-1 activity, such as rheumatoid arthritis (RA) and other inflammatory diseases.
Chimeric IL-1Ra
Recent advancements have led to the development of chimeric forms of IL-1Ra that can be activated in situ by proteases found at sites of inflammation. This innovative approach enhances the therapeutic potential of IL-1Ra by allowing it to be converted from an inactive to an active form when needed .
Clinical Applications
IL-1Ra has been extensively studied for its therapeutic applications:
Rheumatoid Arthritis
Clinical trials have demonstrated that treatment with recombinant human IL-1Ra (anakinra) significantly improves symptoms and slows disease progression in patients with rheumatoid arthritis. A notable study showed that patients receiving anakinra exhibited reduced joint inflammation and improved physical function over six months .
Cardiovascular Disease
Emerging research indicates a relationship between IL-1Ra levels and cardiovascular disease risk factors, such as obesity and dyslipidemia. Studies have shown that administering IL-1 antagonists can improve metabolic parameters and reduce cardiovascular events in patients with inflammatory conditions .
In Vitro and In Vivo Studies
Numerous studies highlight the efficacy of IL-1Ra in various models:
Case Studies
A case study involving myocarditis post-COVID vaccination revealed antibodies against IL-1Ra, indicating its potential role in vaccine-associated inflammatory responses . This suggests that monitoring IL-1Ra levels could provide insights into vaccine safety profiles.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended to validate IL-1R antagonist specificity in blocking IL-1 signaling pathways?
- Methodological Answer: Use competitive binding assays (e.g., surface plasmon resonance or radioligand displacement) to quantify antagonist affinity for IL-1RI. Pair this with downstream signaling analysis (e.g., NF-κB luciferase reporter assays or phospho-IκBα Western blotting) to confirm functional inhibition. For cellular models, employ IL-1β-stimulated human monocytes or endothelial cells and measure IL-6/TNF-α secretion via ELISA as readouts of pathway suppression .
Q. How can researchers distinguish this compound activity from other IL-1 family receptor antagonists (e.g., IL-36Ra)?
- Methodological Answer: Perform receptor specificity profiling using HEK-293 cells transfected with IL-1RI, IL-1RII, or IL-36R. Measure antagonist-induced suppression of IL-8 secretion after stimulation with respective agonists (IL-1β, IL-36γ). Cross-reactivity can be ruled out by observing no inhibition in non-target receptor systems .
Q. What in vitro models are suitable for studying this compound effects on myeloid malignancies like AML?
- Methodological Answer: Use primary AML blast cells or leukemic stem cell (LSC) cultures with confirmed IL-1RAP overexpression. Assess antagonist efficacy via flow cytometry for apoptosis markers (Annexin V/PI) and colony-forming unit (CFU) assays to quantify LSC proliferation inhibition. Include IL-1Ra as a comparator to evaluate specificity for IL-1RAP-expressing subsets .
Advanced Research Questions
Q. How should contradictory data on this compound efficacy in neuroinflammatory models (e.g., epilepsy vs. Parkinson’s disease) be reconciled?
- Methodological Answer: Conduct comparative studies controlling for blood-brain barrier (BBB) penetration using pharmacokinetic profiling (LC-MS/MS of cerebrospinal fluid). In models like lithium-pilocarpine-induced epilepsy, combine this compound administration with BBB disruption agents (mannitol) to isolate CNS-specific effects. Contrast outcomes with non-CNS inflammatory models (e.g., rheumatoid arthritis) to identify tissue-specific signaling modifiers .
Q. What strategies optimize this compound dosing in preclinical stroke models to account for temporal receptor isoform dynamics?
- Methodological Answer: Perform time-course qRT-PCR and Western blotting post-middle cerebral artery occlusion (MCAO) to map IL-1RI/IL-1RII/IL-1ra expression peaks. Design staggered dosing regimens (e.g., early RII-targeted vs. delayed RI-focused antagonism) and assess infarct volume reduction via MRI T2-weighted imaging. Validate using IL-1RI knockout mice to isolate isoform-specific contributions .
Q. How can researchers resolve conflicting findings on IL-1RN (IL-1Ra) as a prognostic biomarker in high-grade serous ovarian cancer (HGSC)?
- Methodological Answer: Stratify patient cohorts by HGSC transcriptomic subtypes (immunoreactive, mesenchymal). Use multiplex immunohistochemistry to correlate IL-1RN expression with tumor-infiltrating lymphocyte (TIL) density and IL-1β spatial distribution. Apply machine learning (e.g., Cox proportional hazards models) to integrate IL-1RN levels with other cytokines (IL-6, TGF-β) for multivariate survival analysis .
Q. What mechanistic insights support the dual role of IL-1RAP as both a signaling co-receptor and therapeutic target in AML?
- Methodological Answer: Use CRISPR/Cas9-mediated IL-1RAP knockout in AML cell lines to dissect its role in IL-1RI complex stabilization. Perform co-immunoprecipitation assays to confirm physical interaction with MyD88. Contrast transcriptomic profiles (RNA-seq) of IL-1RAP-deficient vs. wild-type cells under IL-1β stimulation to identify non-canonical pathway dependencies .
Methodological & Translational Questions
Q. What are critical considerations for designing first-in-human trials of novel IL-1R antagonists?
- Methodological Answer: Include pharmacodynamic biomarkers (e.g., serum IL-6 reduction) in phase I dose-escalation protocols. Preclinically validate candidate antagonists in humanized IL-1R transgenic mice to predict on-target/off-tumor effects. Consult MHRA/EMA guidelines for integrin antagonist trials, ensuring independent statistical review of protocol powering and safety stopping rules .
Q. How can siRNA knockdown of IL-1RAcP enhance the therapeutic window of IL-1R antagonists in inflammatory liver disease?
- Methodological Answer: In murine models of steatohepatitis, administer lipid nanoparticles carrying IL-1RAcP-targeted siRNA alongside IL-1R antagonists. Measure hepatic IL-1β-driven fibrosis (collagen I deposition via Masson’s trichrome) and compare with antagonist monotherapy. Use single-cell RNA-seq to identify hepatocyte-specific vs. Kupffer cell-specific pathway modulation .
Q. What in vivo imaging techniques are optimal for real-time visualization of this compound biodistribution?
- Methodological Answer: Label antagonists with near-infrared fluorophores (e.g., IRDye800CW) and track tissue accumulation via IVIS Spectrum imaging in LPS-challenged mice. Correlate with ex vivo autoradiography using ⁹⁹mTc-labeled antagonists for quantitative organ uptake analysis. Validate target engagement with PET imaging using [¹⁸F]-labeled IL-1β as a competitive tracer .
属性
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWUUAFHBCGE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。